D-Pinitol
Overview
Description
Mechanism of Action
Target of Action
D-Pinitol, also known as 3-O-methyl-D-chiro-inositol, is a cyclitol that is nearly ubiquitous in the Leguminosae and Pinaceae families . It primarily targets the glucose transporter type 4 (GLUT4) and insulin receptor substrate (IRS) . These targets play a crucial role in glucose metabolism and insulin signaling, which are key processes in energy homeostasis .
Mode of Action
This compound interacts with its targets by enhancing their expression . This interaction results in an increase in the expression of CCAAT/enhancer binding protein alpha (C/EBPα), peroxisome proliferators-activated receptor γ (PPARγ), and adiponectin . These changes suggest that this compound could act as an insulin sensitizer .
Biochemical Pathways
This compound affects several biochemical pathways. It has been suggested to possess multifunctional properties through a variety of signaling pathways . These include:
- Anti-cancer activity through the inhibition of TNF-α and suppression of the NF-κB pathway .
- Insulinomimetic and metabolic regulation in type 2 diabetes mellitus, via a post-receptor pathway of insulin action .
- Antioxidant activity .
- Hepatoprotective effects .
- Immuno-modulation, balancing Th1/Th2 cytokines .
- Osteoporosis prevention, through p38/JNK and NF-κB pathways .
- Anti-aging, via reduction of the insulin/IGF-1 signaling (IIS) pathway .
- Improvement of creatine retention .
- Prevention and amelioration of Alzheimer’s disease through selective γ-secretase modulation .
Pharmacokinetics
It has been observed that when this compound is derived from a carob pods-based syrup, its maximum plasma concentration (cmax) is reduced to 40% of the expected based on the data of this compound alone . This suggests a reduced absorption probably because of competition with monosaccharide transport .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported that this compound treatment effectively regulates hyperglycemia and prevents insulin resistance . Moreover, it has been shown to have antioxidant, anti-diabetic, anti-inflammatory, and anticancer properties .
Action Environment
This compound plays an important role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high level of salinity . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
D-Pinitol plays a crucial role in biochemical reactions, particularly in plants where it acts as a physiological cellular modulator and chemical defense against unfavorable environmental conditions such as water deficit and high salinity . In biochemical reactions, this compound interacts with several enzymes and proteins. For instance, it has been shown to interact with the post-receptor signaling pathway of insulin, integrated by phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), leading to increased glucose uptake in muscle cells . Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammatory responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which can help lower blood sugar levels . Furthermore, this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage . It also influences cell signaling pathways, such as the PI3K/Akt pathway, and affects gene expression related to inflammation and metabolism . In cancer cells, this compound has shown potential in inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates the PI3K/Akt signaling pathway, enhancing glucose uptake in cells . This compound also inhibits the NF-κB pathway, reducing inflammation . Additionally, it has been found to modulate the expression of genes involved in oxidative stress response, such as those encoding antioxidant enzymes . These molecular interactions contribute to the compound’s antidiabetic, anti-inflammatory, and antioxidant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Long-term studies have demonstrated that this compound can sustain its beneficial effects on cellular function, such as improving insulin sensitivity and reducing oxidative stress, over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound improves glucose metabolism and inhibits bone loss in mice with diabetic osteoporosis at doses of 50 and 100 mg/kg body weight per day . Higher doses of this compound have been associated with enhanced pancreatic function and reduced fasting blood glucose levels
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the insulin signaling pathway, enhancing glucose uptake and metabolism . Additionally, this compound has been found to influence metabolic pathways related to oxidative stress and inflammation . It modulates the activity of enzymes involved in antioxidant defense, such as superoxide dismutase and catalase, thereby reducing oxidative damage . These interactions contribute to the compound’s overall metabolic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is transported by polyol transporters, such as LjPLT11, which facilitate its movement within infected cells of Lotus japonicus nodules . In animal models, this compound has been shown to be absorbed and distributed in various tissues, including the liver, kidney, and bone marrow . The transport and distribution of this compound are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. In plants, this compound is localized within specific compartments, such as peribacteroid membranes in Lotus japonicus nodules . This localization is essential for maintaining osmotic balance and stability during nodule development . In animal cells, this compound’s subcellular localization and its effects on cellular compartments are still under investigation. Understanding the precise localization of this compound within cells will provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
NIC5-15 can be synthesized from D-chiro-inositol through a methylation reaction. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like dimethylformamide or dimethyl sulfoxide and a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of NIC5-15 involves the extraction of D-chiro-inositol from natural sources like soybeans, followed by chemical methylation. The extraction process includes steps like solvent extraction, filtration, and purification to isolate D-chiro-inositol. The methylation step is then carried out under controlled conditions to produce NIC5-15 .
Chemical Reactions Analysis
Types of Reactions
NIC5-15 undergoes several types of chemical reactions, including:
Oxidation: NIC5-15 can be oxidized to form various oxidation products.
Reduction: It can be reduced to form reduced sugar alcohol derivatives.
Substitution: NIC5-15 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of NIC5-15, such as oxidized products, reduced sugar alcohols, and substituted inositol derivatives .
Scientific Research Applications
Chemistry: NIC5-15 is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role in cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
D-chiro-inositol: A precursor to NIC5-15, known for its insulin-sensitizing properties.
Myo-inositol: Another inositol isomer with similar biological activities.
Pinitol: A naturally occurring inositol derivative with insulin-sensitizing effects.
Uniqueness of NIC5-15
NIC5-15 is unique due to its dual role in insulin sensitization and modulation of γ-secretase activity. This makes it a promising candidate for the treatment of metabolic disorders and neurodegenerative diseases like Alzheimer’s disease .
Properties
IUPAC Name |
6-methoxycyclohexane-1,2,3,4,5-pentol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |
Record name | L-Quebrachitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Pinitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pinitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Quebrachitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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